2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including structures similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, have demonstrated notable antimicrobial properties. Fahim and Ismael (2019) reported on the synthesis of various acetamide derivatives that displayed good antimicrobial activity, with compounds 12a and 14a showing high activity against most strains. Computational calculations provided confirmation for these newly anticipated compounds, bridging experimental and theoretical findings (Fahim & Ismael, 2019). Similarly, Kumar, Prasad, and Chandrashekar (2013) synthesized a series of novel sulfonyl derivatives that exhibited significant antibacterial and antifungal activities. Some of these compounds were also identified as excellent antitubercular molecules, providing a potential pathway for treating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Anti-inflammatory and Antioxidant Activities
Derivatives of benzothiazole and indole moieties, such as those structurally related to this compound, have shown significant anti-microbial and antioxidant activities. Naraboli and Biradar (2017) synthesized compounds that displayed potent anti-microbial action against various bacteria and fungi, in addition to exhibiting very good antioxidant activity (Naraboli & Biradar, 2017). Deb et al. (2013) synthesized derivatives with anti-inflammatory activities, with some compounds showing around 84–93% activity compared to the standard: indomethacin. These results were supported by docking studies that proposed a binding mode for the title compounds (Deb et al., 2013).
Photophysical Properties and Structural Insights
The photophysical properties and structural insights of compounds similar to this compound have been investigated. Balijapalli et al. (2017) synthesized distinct hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, providing insights into the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).
Synthesis and Biological Activity Evaluation
Several studies focused on the synthesis and evaluation of biological activities of compounds structurally related to this compound. Gull et al. (2016) synthesized a series of acetamide derivatives and evaluated them for various biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed moderate to good activities, particularly in urease inhibition, providing insights into structure-activity relationships (Gull et al., 2016).
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19(22-20-21-10-11-27-20)13-23-12-18(16-8-4-5-9-17(16)23)28(25,26)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFYLZCVYKDJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.